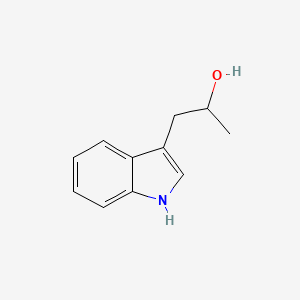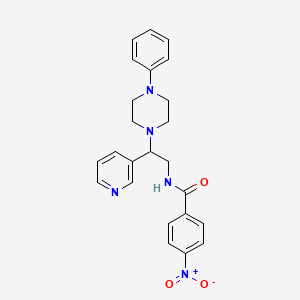![molecular formula C19H18N4O4S B2861820 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 688054-59-3](/img/structure/B2861820.png)
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound would be described in terms of its molecular structure, which would include the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with complex quinazolinone and thiadiazole structures, similar to the compound , have been synthesized through reactions involving key precursors such as anthranilamide and isocyanates. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related derivatives demonstrates the versatility and reactivity of these molecular frameworks, offering a pathway to a wide range of heterocyclic compounds with potential biological activities (Chern et al., 1988).
Antitumor Activity
Research into structurally similar compounds, such as 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, has shown that these molecules exhibit moderate antitumor activity against malignant tumor cells, highlighting their potential as therapeutic agents. The specificity towards certain cancer cell lines, such as the UO31 renal cancer cell line, underscores the importance of structural features in dictating biological activity (Horishny & Matiychuk, 2020).
Antibacterial and Antifungal Activities
The synthesis and evaluation of compounds bearing the quinazolinone and thiadiazole moieties have also been explored for their antibacterial and antifungal properties. Derivatives synthesized from key intermediates have shown significant activity against various bacterial strains, demonstrating the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Singh et al., 2010).
Anti-inflammatory Activity
Further research into quinazolin-4-one derivatives has revealed their anti-inflammatory properties. The synthesis of various substituted quinazolin-4-one compounds and their evaluation for anti-inflammatory activity highlights the therapeutic potential of these molecules in treating inflammation-related disorders (Kumar & Rajput, 2009).
Safety And Hazards
The compound’s toxicity would be assessed, and any precautions that need to be taken when handling it would be determined.
Orientations Futures
Based on the results of these studies, researchers might suggest potential applications for the compound and areas for future research.
Propriétés
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-17(21-10-12-4-1-2-6-20-12)5-3-7-23-18(25)13-8-15-16(27-11-26-15)9-14(13)22-19(23)28/h1-2,4,6,8-9H,3,5,7,10-11H2,(H,21,24)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHIIZNLCZVFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

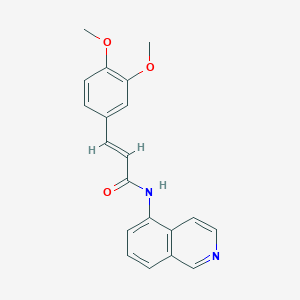
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2861739.png)
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)
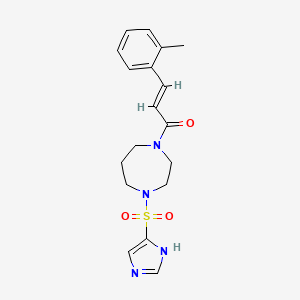
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)
![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)
![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)
![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)
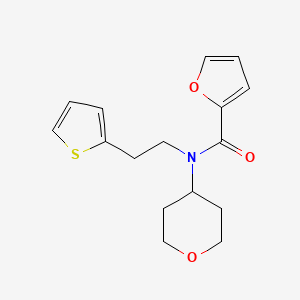
![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)
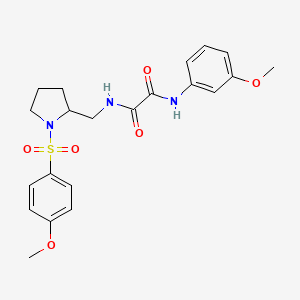
![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)
